Bis(4-methyl-2-pentyl) phthalate (BMPP) is a phthalate ester, a group of chemical compounds primarily utilized as plasticizers to enhance the flexibility, transparency, durability, and longevity of plastics []. It is widely employed in various consumer products, including food packaging materials [], contributing to its ubiquitous presence in the environment. The release of BMPP from these products into the environment raises concerns due to its potential adverse health effects []. Consequently, research on BMPP focuses on assessing its presence in various environmental matrices, such as soils [] and beverages [], and biological samples like tilapia [] and milk [], to understand the extent of human exposure and potential risks.
Bis(4-methyl-2-pentyl) phthalate falls under the category of phthalate esters, which are esters of phthalic acid. Phthalates are often used in the production of polyvinyl chloride (PVC) and other polymers to enhance their performance characteristics. The compound is recognized for its potential reproductive toxicity, classified as a reproductive hazard under regulatory frameworks.
The synthesis of bis(4-methyl-2-pentyl) phthalate typically involves the esterification reaction between phthalic anhydride and 4-methyl-2-pentanol. The general reaction can be represented as follows:
The molecular structure of bis(4-methyl-2-pentyl) phthalate features two 4-methyl-2-pentyl groups attached to a central phthalate (benzene dicarboxylic acid) moiety. Key structural characteristics include:
CC(C)CC(C)OC(=O)c1ccccc1C(=O)OC(C)CC(C)C
InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3
The compound has a symmetrical structure that contributes to its physical properties, including its solubility in organic solvents and its behavior as a plasticizer.
Bis(4-methyl-2-pentyl) phthalate can undergo various chemical reactions typical for esters, including:
The mechanism of action for bis(4-methyl-2-pentyl) phthalate primarily relates to its role as a plasticizer in polymers. It interacts with polymer chains, increasing their flexibility and durability by reducing intermolecular forces between chains.
Research indicates that exposure to certain phthalates can disrupt endocrine function, affecting hormonal balance and reproductive health. This underscores the importance of understanding the biological impact of such compounds.
The physical and chemical properties of bis(4-methyl-2-pentyl) phthalate include:
Property | Value |
---|---|
Molecular Weight | 334.45 g/mol |
Melting Point | Not available |
Boiling Point | 341 - 342 °C |
Flash Point | 356 °F / 180 °C |
Solubility | Soluble in organic solvents |
These properties influence its application in various industrial processes.
Bis(4-methyl-2-pentyl) phthalate is primarily used as a plasticizer in:
Additionally, it is utilized in food packaging materials due to its ability to modify polymer properties without compromising safety standards.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2